molecular formula C12H19NO B2993885 N-(2,2-dimethylpropyl)-4-methoxyaniline CAS No. 65570-14-1

N-(2,2-dimethylpropyl)-4-methoxyaniline

Cat. No.: B2993885
CAS No.: 65570-14-1
M. Wt: 193.29
InChI Key: YMRVNUWDUCOEFE-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-4-methoxyaniline is an organic compound characterized by its molecular structure, which includes an aniline group attached to a methoxy group and a 2,2-dimethylpropyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration and Reduction: The compound can be synthesized by first nitrating aniline to form nitroaniline, followed by reduction to convert the nitro group to an amine group.

  • Alkylation: The aniline derivative can be alkylated using 2,2-dimethylpropyl halide under suitable conditions to introduce the 2,2-dimethylpropyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or quinones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.

  • Reduction Products: Reduced amines and other amine derivatives.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)-4-methoxyaniline has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,2-dimethylpropyl)-4-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,2-dimethylpropyl)-4-methoxyaniline is similar to other compounds with aniline and methoxy groups, such as N-(2,2-dimethylpropyl)-2-methoxy-5-methylaniline and N,N-dimethylpropan-2-amine. its unique structural features, such as the 2,2-dimethylpropyl group, distinguish it from these compounds and contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)9-13-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRVNUWDUCOEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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